2,4,5-Trimethoxy toluene

Descripción general

Descripción

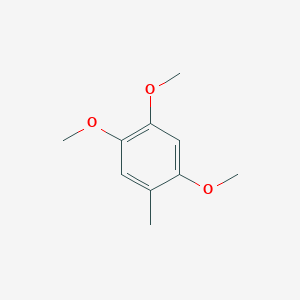

2,4,5-Trimethoxy toluene is an organic compound with the molecular formula C10H14O3. It is a derivative of toluene, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,5-Trimethoxy toluene can be synthesized through several methods. One common method involves the methylation of 2,4,5-trihydroxytoluene using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . Another method involves the hydrogenation of 2,4,5-trimethoxybenzaldehyde using a modified Raney nickel catalyst .

Industrial Production Methods

Industrial production of this compound typically involves the methylation of 2,4,5-trihydroxytoluene on a large scale. The reaction is carried out in a suitable solvent, such as acetone or methanol, under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2,4,5-Trimethoxy toluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Produces quinones or carboxylic acids.

Reduction: Produces alcohols or alkanes.

Substitution: Produces halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Neurotoxicity Studies

Research has investigated the neurotoxic effects of metabolites related to 2,4,5-trimethoxy toluene. A significant study focused on trihydroxymethamphetamine (THMA), a metabolite of methylenedioxymethamphetamine (MDMA). The study aimed to determine whether THMA's neurotoxic effects could be mitigated by serotonin transporter blockers like fluoxetine. Key findings included:

- Neurotoxic effects on serotonin levels : The administration of THMA resulted in notable changes in brain serotonin and its metabolite levels (5-HIAA) in rat models. The experiments demonstrated that THMA could induce lasting alterations in central serotonin neuronal markers .

- Methodology : The experiments involved intraventricular injections and subsequent analysis of brain tissue for THMA and its effects on serotonin levels at various time points post-administration .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals:

- Cardiovascular agents : It is used in the synthesis of ubiquinone derivatives such as idebenone, which are critical for cardiovascular health and energy production in cells .

- Potential therapeutic applications : Given its role in synthesizing biologically active compounds, ongoing research aims to explore new therapeutic applications for derivatives of this compound in treating various conditions.

Data Table: Synthesis Methods Comparison

| Method | Catalyst/Raw Material | Yield (%) | Environmental Impact |

|---|---|---|---|

| Hydrogenation of Benzaldehyde | Modified Raney Nickel | Up to 99% | Low due to reduced by-products |

| Biomass Pyrolysis | Biomass-derived materials | High | Environmentally friendly |

| Traditional Pd/C Method | Pd/C Catalyst | Lower | High pollution potential |

Mecanismo De Acción

The mechanism of action of 2,4,5-Trimethoxy toluene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through its methoxy groups. These interactions can modulate biochemical pathways, leading to the observed pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4,5-Trimethoxytoluene

- 2,3,5-Trimethoxytoluene

- 3,5-Dimethoxytoluene

- 2,4,6-Trimethoxytoluene

Uniqueness

2,4,5-Trimethoxy toluene is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This positional arrangement can lead to different chemical and biological properties compared to its isomers .

Actividad Biológica

2,4,5-Trimethoxy toluene, a methoxy-substituted aromatic compound, has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by three methoxy groups attached to a toluene ring. This structural configuration influences its solubility and reactivity, making it a candidate for various biological evaluations. The compound's molecular formula is C10H14O3.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity in HepG2 Cells : The compound was evaluated for its cytotoxic effects on HepG2 cells (human liver cancer cell line). It showed an IC50 value of approximately 29.07 μM, indicating selective cytotoxicity towards cancer cells compared to normal liver cells .

Table 1: Cytotoxic Activity of this compound

The mechanisms underlying the cytotoxic effects of this compound have been investigated through various assays:

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to significant increases in Annexin-V-positive cells, suggesting an induction of apoptosis in HepG2 cells. The compound was found to disturb the cell cycle at the G2/M phase .

- Mitochondrial Membrane Potential : The compound decreased mitochondrial membrane potential (MMP), which is a critical factor in the initiation of apoptosis. Additionally, it modulated the expression levels of key apoptotic proteins such as p53 and Bax (increased) and Bcl-2 (decreased) .

Figure 1: Mechanistic Pathway of Apoptosis Induction

Mechanistic Pathway

Inhibition of Tubulin Polymerization

Another significant aspect of the biological activity of this compound is its ability to inhibit tubulin polymerization:

- Tubulin Inhibition : The compound showed potent inhibition of β-tubulin polymerization with a percentage inhibition comparable to that of podophyllotoxin. This suggests that the mechanism of action may involve disruption of microtubule dynamics essential for mitosis .

Table 2: Tubulin Polymerization Inhibition Activity

Case Studies and Research Findings

Several case studies have provided insights into the therapeutic potential of this compound:

- Study on HepG2 Cells : A study highlighted the selective cytotoxicity of the compound towards HepG2 cells while sparing normal liver cells. This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues .

- Molecular Docking Studies : Docking studies indicated that this compound interacts with tubulin at specific binding sites through hydrogen bonding interactions. This interaction supports its role as a potential anti-cancer agent by disrupting microtubule formation .

Propiedades

IUPAC Name |

1,2,4-trimethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBBNSZJILFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505510 | |

| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14894-74-7 | |

| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.